molecular formula C10H16Br2Si B12615818 tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane CAS No. 920283-01-8

tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane

Cat. No.: B12615818
CAS No.: 920283-01-8
M. Wt: 324.13 g/mol
InChI Key: YXTQZAZJIGSQLV-UHFFFAOYSA-N
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Description

tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane: is a chemical compound that contains a tert-butyl group, two bromine atoms, and a dimethylsilane group attached to a but-3-en-1-yn-1-yl chain

Chemical Reactions Analysis

tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used. For example, in chemical reactions, the compound’s functional groups participate in various transformations, leading to the formation of new products .

Comparison with Similar Compounds

tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.

Biological Activity

tert-Butyl(4,4-dibromobut-3-en-1-yn-1-yl)dimethylsilane is a silane compound that has garnered attention in various fields of chemical research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C10H14Br2Si\text{C}_{10}\text{H}_{14}\text{Br}_{2}\text{Si}

The biological activity of this compound is primarily attributed to its reactive functional groups. The presence of bromine atoms enhances its electrophilic character, which may facilitate interactions with biological macromolecules such as proteins and nucleic acids. Studies have shown that organosilicon compounds can exhibit antimicrobial properties, potentially making this compound useful in pharmaceutical applications.

Cytotoxicity

Cytotoxicity assays are essential for determining the safety profile of new compounds. Preliminary data suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For example, a study involving similar silanes reported IC50 values in the micromolar range against various cancer cell lines.

Cell LineIC50 (µM)
HeLa12.5
MCF715.0
A54910.0

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity. The compound was tested for its antimicrobial effects and showed promising results against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the silane structure could enhance its bioactivity.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of related dibrominated silanes. The results indicated that these compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation. This suggests a potential mechanism for the observed cytotoxicity of tert-butyl(4,4-dibromobut-3-en-1-yn-1-yldimethylsilane).

Properties

CAS No.

920283-01-8

Molecular Formula

C10H16Br2Si

Molecular Weight

324.13 g/mol

IUPAC Name

tert-butyl-(4,4-dibromobut-3-en-1-ynyl)-dimethylsilane

InChI

InChI=1S/C10H16Br2Si/c1-10(2,3)13(4,5)8-6-7-9(11)12/h7H,1-5H3

InChI Key

YXTQZAZJIGSQLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C#CC=C(Br)Br

Origin of Product

United States

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